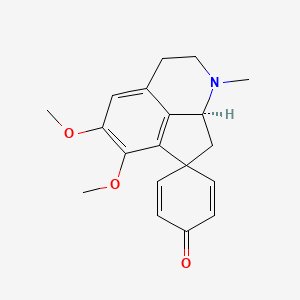

Pronuciferine, (-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロヌシフェリン, (-) は、アポフィン系化合物に属するイソキノリンアルカロイドです。ネムノキ(蓮)などのさまざまな植物種に含まれています。 この化合物は、抗糖尿病、抗肥満、抗高脂血症、抗HIV作用など、多様な薬理作用により注目を集めています .

準備方法

合成経路および反応条件

プロヌシフェリンは、より単純な前駆体から一連の化学反応によって合成できます。 ある方法では、ケシ(Papaver rhoeas)由来の脱水レチクリンシンターゼと脱水レチクリンレダクターゼを使用して、(S)-ノルコクラウリンを® -N-メチルコクラウリンに変換し、その後プロヌシフェリンに変換します .

工業生産方法

化学反応の分析

反応の種類

プロヌシフェリンは、次のようなさまざまな化学反応を起こします。

酸化: プロヌシフェリンは酸化されてさまざまな誘導体に変換されます。

還元: 還元反応により、プロヌシフェリン分子の官能基が修飾されます。

置換: プロヌシフェリンは置換反応を起こし、1つの官能基が別の官能基と置き換えられます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の生成物によって異なりますが、多くの場合、制御された温度とpHレベルが含まれます .

主要な生成物

これらの反応から生成される主な生成物には、さまざまな酸化および還元されたプロヌシフェリン誘導体があり、これらは異なる薬理作用を持つ可能性があります .

科学的研究の応用

プロヌシフェリンは、科学研究において幅広い応用があります。

化学: 他の複雑な分子の合成のための前駆体として使用されます。

生物学: 細胞プロセスと代謝経路に対する影響について研究されています。

作用機序

プロヌシフェリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 重要なメカニズムの1つは、AMP活性化プロテインキナーゼ(AMPK)シグナル伝達経路の活性化に関与し、これはグルコースと脂質代謝の調節において重要な役割を果たします . この活性化により、インスリン感受性の改善と細胞内での脂質蓄積の減少につながります .

類似の化合物との比較

類似の化合物

ヌシフェリン: 同様の薬理作用を持つ別のアポフィンアルカロイドですが、一般的にメタボリックシンドロームの制御においてより効果的であることがわかっています.

アルメパビン: プロヌシフェリンと構造的に類似しており、同様の代謝経路に関与しています.

リリニジン: ニューライトの伸長に大きな影響を与えるアポフィン型アルカロイド.

独自性

プロヌシフェリンは、その特定の分子構造と、それが影響を与える特定の経路のために独特です。 ヌシフェリンやアルメパビンなどの類似の化合物は、いくつかの薬理作用を共有していますが、プロヌシフェリンのグルコースと脂質代謝に対する独自の作用は、さらなる研究のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Armepavine: Shares structural similarities with pronuciferine and is involved in similar metabolic pathways.

Lirinidine: An aporphine-type alkaloid with significant effects on neurite outgrowth.

Uniqueness

Pronuciferine is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like nuciferine and armepavine share some pharmacological activities, pronuciferine’s distinct effects on glucose and lipid metabolism make it a valuable compound for further research .

特性

CAS番号 |

16654-37-8 |

|---|---|

分子式 |

C19H21NO3 |

分子量 |

311.4 g/mol |

IUPAC名 |

(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1 |

InChIキー |

WUYQEGNOQLRQAQ-AWEZNQCLSA-N |

異性体SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC |

正規SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)